molecular formula C8H9N3O4 B021166 Nicorandil-d4

Nicorandil-d4

Cat. No.: B021166
M. Wt: 215.20 g/mol
InChI Key: LBHIOVVIQHSOQN-VTBMLFEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicorandil-d4 is intended for use as an internal standard for the quantification of nicorandil by GC- or LC-MS. Nicorandil is an activator of sulfonylurea receptor 2B (SUR2B) linked to ATP-sensitive potassium channel Kir6.2 (EC50 = ~10 µM) and a nitric oxide (NO) donor. It is selective for SUR2B/Kir6.2 over the SUR2A/Kir6.2 channel (EC50 = >500 µM). Nicorandil activates soluble guanylate cyclase in a cell-free assay and relaxes partially depolarized isolated bovine coronary artery strips (EC50 = 4.4 µM). It decreases mean blood pressure, coronary resistance, and heart rate, as well as increases coronary sinus outflow, in dogs when administered intravenously at a dose of 1 mg/kg. Nicorandil increases survival and decreases infarct size in a rabbit model of myocardial ischemia-reperfusion injury induced by left coronary artery occlusion. Formulations containing nicorandil have been used in the treatment of angina pectoris.

Scientific Research Applications

Cardioprotective Effects

Nicorandil, a coronary vasodilator, is known for its potential cardioprotective benefits, particularly during open heart surgery. Studies have demonstrated that it attenuates myocardial ischemia-reperfusion injury, preserves ventricular function, and reduces end-organ injury, suggesting its therapeutic potential in limiting global ischemia-reperfusion injury during open-heart surgery in humans (Peng et al., 2022). Additionally, nicorandil has shown to prevent oxidative stress-induced apoptosis in human umbilical vein endothelial cells, potentially protecting the vessels from severe doxorubicin toxicity (Chen et al., 2019).

Neuroprotective and Anti-Apoptotic Properties

Nicorandil exhibits neuroprotective effects by preventing oxidative stress-induced apoptosis in neurons. This anti-apoptotic effect is mediated by mitochondrial ATP-sensitive potassium channels, thus preserving mitochondrial inner membrane potential (Teshima et al., 2003). In dystrophin-deficient cardiomyopathy, a clinical problem without targeted treatments, nicorandil has shown cardioprotective effects in human dystrophin-deficient induced pluripotent stem cell-derived cardiomyocytes and in the muscular dystrophy mdx mouse heart (Afzal et al., 2016).

Renal Protective Effects

In the context of renal dysfunction, particularly in Dahl salt-sensitive hypertensive rats, nicorandil has been effective in preventing the development of renal dysfunction. This effect is accompanied by an increase in endothelial nitric oxide synthase expression in the kidneys, indicating its role in ameliorating renal function (Tashiro et al., 2015).

Anti-Inflammatory and Antioxidant Actions

Nicorandil also possesses anti-inflammatory and antioxidant properties. It inhibits degranulation and TNF-α release from RBL-2H3 cells, which requires both its K+ opening and nitric oxide donor activities (Heywood & Thomas, 2002). Additionally, its anti-free-radical and neutrophil-modulating properties have been noted in cardiovascular drug therapies (Pieper & Gross, 1992).

Vasodilation and Ischemic Heart Disease Treatment

Nicorandil has been widely used in the treatment of angina pectoris and myocardial infarction due to its vasodilatory effects. Its application in the treatment of coronary heart disease, demonstrating anti-ischemic and cardioprotective properties, has been widely studied (Nifontov & Andreev, 2014).

Mechanism of Action

Target of Action

Nicorandil-d4, a deuterium labeled variant of Nicorandil, primarily targets vascular nucleoside diphosphate-dependent K+ channels and cardiac ATP-sensitive K+ channels (KATP) . These channels play a crucial role in regulating the membrane potential and cellular excitability of cardiovascular tissues .

Mode of Action

This compound operates through two main mechanisms. Firstly, it acts as an activator and opener of ATP-sensitive potassium channels (KATP channels) . This action leads to an increase in transmembrane potassium conductance, resulting in membrane hyperpolarization . Secondly, this compound increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This dual-action mechanism allows this compound to relax vascular smooth muscle, dilate coronary arteries, and reduce both ventricular preload and afterload .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates guanylate cyclase to increase the formation of cGMP . Elevated cGMP activates protein kinase G (PKG) , which inhibits the GTPase RhoA and decreases Rho-kinase activity . This reduction in Rho-kinase activity leads to an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle . Additionally, this compound has been found to regulate ferroptosis through the TLR4/SLC7A11 signaling pathway .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration, with an absolute bioavailability of 75 to 80% . This indicates that there is no significant hepatic first-pass effect . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg, and plasma concentrations decline according to two different processes: a rapid elimination phase and a slower phase . This compound is weakly bound to human plasma proteins .

Result of Action

The action of this compound results in the relaxation of coronary vascular smooth muscles . It dilates both normal and stenotic coronary arteries . This dilation increases coronary blood flow and reduces both ventricular preload and afterload . As a result, this compound is commonly used to treat angina and other ischemic heart diseases .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the location of diseased conditions and the functioning status of certain mechanisms can affect the therapeutic efficacy of this compound . Moreover, both hypertension and hypotension need correction before stroke intervention, making it crucial to consider the role of this compound and its impact on blood pressure .

Safety and Hazards

Nicorandil-d4 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Nicorandil has ongoing benefits and different mechanisms in various diseased conditions . It has been recommended as one of the second-line treatments for chronic stable angina as justified by the European guidelines . Future high-quality, large-scale clinical trials should majorly concern about the long-term clinical effect of Nicorandil .

Biochemical Analysis

Biochemical Properties

Nicorandil-d4, like its parent compound Nicorandil, interacts with various enzymes and proteins. It is an effective activator of potassium channels, specifically targeting vascular nucleoside diphosphate-dependent K+ channels and cardiac ATP-sensitive K+ channels . These interactions lead to the dilation of coronary arteries and reduction of both ventricular preload and afterload .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating potassium channels, leading to the relaxation of vascular smooth muscle through membrane hyperpolarization . This results in the dilation of normal and stenotic coronary arteries . Additionally, this compound has been found to show numerous pharmacological activities such as neuroprotective, nephroprotective, hepatoprotective, cardioprotective, and testicular protective effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through two main mechanisms. It acts as an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . This leads to the relaxation of vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, Nicorandil has been shown to prevent isoproterenol-induced cardiac dysfunction in mdx mice following a 10-day treatment protocol . Moreover, Nicorandil has been shown to have a cardioprotective effect in mdx mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A subset of mdx mice subjected to low-dose isoproterenol injections over 5 days to induce a cardiac phenotype were treated with Nicorandil for 10 days. The study found that Nicorandil prevented isoproterenol-induced cardiac dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by de-nitration into the nicotinamide pathway . The two main biotransformations of Nicorandil are de-nitration, leading to inactive N-(2-hydroxyethyl) nicotinamide, and reduction of the alkyl chain, leading to nicotinamide/nicotinic acid .

Properties

IUPAC Name

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHIOVVIQHSOQN-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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